(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Overview
Description
(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a fluorophenyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves the reaction of 5-chloro-2-[(2-fluorophenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Shares structural similarities but lacks the oxime group.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Similar aromatic structure with different substituents.
4-Chloro-2-fluoro-5-nitrobenzoic acid: Contains similar chloro and fluoro substituents but differs in functional groups .
Uniqueness
(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its specific combination of chloro, fluoro, and oxime functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-5-6-14(11(7-12)8-17-18)19-9-10-3-1-2-4-13(10)16/h1-8,18H,9H2/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBECBIDVNXRO-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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